molecular formula C20H16Cl2F6N2O2 B11121598 N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]hexanediamide

N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]hexanediamide

Cat. No.: B11121598
M. Wt: 501.2 g/mol
InChI Key: NSKHTYNHZMVVER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]hexanediamide is a synthetic organic compound characterized by the presence of two chlorinated and trifluoromethyl-substituted phenyl groups attached to a hexanediamide backbone. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]hexanediamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)aniline and hexanedioyl dichloride.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The temperature is maintained at a moderate level (around 0-25°C) to control the reaction rate.

    Procedure: The hexanedioyl dichloride is added dropwise to a solution of 2-chloro-5-(trifluoromethyl)aniline in the chosen solvent, in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred for several hours to ensure complete reaction.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]hexanediamide.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]hexanediamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the trifluoromethyl groups.

    Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).

Major Products

    Substitution: Products include derivatives with various functional groups replacing the chlorine atoms.

    Hydrolysis: The major products are 2-chloro-5-(trifluoromethyl)benzoic acid and hexanediamine.

Scientific Research Applications

N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]hexanediamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its use as a precursor for drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty polymers and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]hexanediamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The chlorine atoms can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]isophthalamide
  • N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]terephthalamide
  • N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]adipamide

Uniqueness

N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]hexanediamide is unique due to its specific hexanediamide backbone, which imparts distinct physical and chemical properties compared to its isophthalamide and terephthalamide analogs. The hexanediamide structure provides flexibility and a different spatial arrangement, affecting its reactivity and interactions with other molecules.

Properties

Molecular Formula

C20H16Cl2F6N2O2

Molecular Weight

501.2 g/mol

IUPAC Name

N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]hexanediamide

InChI

InChI=1S/C20H16Cl2F6N2O2/c21-13-7-5-11(19(23,24)25)9-15(13)29-17(31)3-1-2-4-18(32)30-16-10-12(20(26,27)28)6-8-14(16)22/h5-10H,1-4H2,(H,29,31)(H,30,32)

InChI Key

NSKHTYNHZMVVER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CCCCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.